5-chloro-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
Description
This compound is a heterocyclic carbonitrile featuring a pyridine backbone substituted with a chloro group at position 5, a cyano group at position 3, and a complex bicyclic system at position 4. The bicyclic moiety comprises a fused [1,2,4]triazolo[4,3-b]pyridazine ring and an octahydropyrrolo[3,4-c]pyrrole group.
Properties
IUPAC Name |
5-chloro-6-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN8/c1-11-22-23-16-2-3-17(24-27(11)16)25-7-13-9-26(10-14(13)8-25)18-15(19)4-12(5-20)6-21-18/h2-4,6,13-14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPFEOUWDQTFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=C(C=C(C=N5)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems and Functional Groups
The compound’s unique triazolo-pyridazine and pyrrolo-pyrrole systems distinguish it from analogues. Below is a comparative analysis:
Physicochemical and Spectroscopic Properties
- Melting Points : The isoxazolo-pyridine derivative exhibits a high melting point (275–277°C), likely due to strong intermolecular hydrogen bonding from NH2 and CN groups . The target compound’s melting point is unreported but may be elevated due to rigidity from fused rings.
- Spectroscopic Features :
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